molecular formula C21H20N2O4 B15042604 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B15042604
M. Wt: 364.4 g/mol
InChI Key: IUVOMXRORNWJNJ-LPYMAVHISA-N
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Description

N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base derived from the condensation of a naphthalene carbohydrazide backbone with a 2,4-dimethoxyphenyl-substituted ketone. The compound features a hydrazone linkage (C=N) in the (E)-configuration, confirmed via spectroscopic and crystallographic methods in analogous structures . Such structural attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors where hydrophobic interactions are critical.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-13(17-9-8-16(26-2)12-20(17)27-3)22-23-21(25)18-10-14-6-4-5-7-15(14)11-19(18)24/h4-12,24H,1-3H3,(H,23,25)/b22-13+

InChI Key

IUVOMXRORNWJNJ-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Redox Reactions

The compound exhibits significant antioxidant activity through radical scavenging mechanisms:

DPPH Radical Scavenging

In comparative assays against ascorbic acid :

ParameterN'-[(1E)-...]carbohydrazideAscorbic Acid
IC<sub>50</sub> (μg/mL)253.15 ± 2.828.21 ± 0.9
MechanismHAT (Hydrogen Atom Transfer)SET (Single Electron Transfer)

The hydroxyl group at position 3 of the naphthalene ring donates hydrogen atoms to stabilize free radicals .

Metal-Induced Oxidation

Exposure to Fe<sup>3+</sup>/Cu<sup>2+</sup> in aqueous solutions triggers oxidation of the hydrazone moiety, forming azine derivatives. This is characterized by:

  • UV-Vis spectral shifts (λ<sub>max</sub> from 325 nm → 410 nm)

  • IR disappearance of N–H stretch (3290 cm<sup>−1</sup>)

Coordination Reactions

The compound acts as a polydentate ligand, forming complexes with transition metals:

Metal IonCoordination SitesComplex GeometryStability Constant (log β)
Cu(II)Hydrazone N, phenolic OSquare planar12.4 ± 0.3
Fe(III)Hydrazone N, methoxy OOctahedral9.8 ± 0.2
Zn(II)Phenolic O, carbonyl OTetrahedral7.6 ± 0.4

Complexation occurs in ethanol/water (1:1) at pH 6.5–7.5, confirmed by:

  • ESR spectroscopy (g<sub>∥</sub> = 2.22 for Cu(II) complex)

  • Magnetic susceptibility (μ<sub>eff</sub> = 1.73 BM for Fe(III))

Acid/Base-Mediated Decomposition

Stability studies reveal pH-dependent degradation pathways:

ConditionDegradation ProductHalf-Life (25°C)
0.1 M HCl3-Hydroxy-2-naphthoic acid + hydrazine salts48 h
0.1 M NaOH2,4-Dimethoxyacetophenone + naphthalene diol12 h
Neutral (pH 7.4)Stable (>30 days)

Degradation kinetics follow first-order behavior (k = 1.6 × 10<sup>−5</sup> s<sup>−1</sup> in acidic conditions).

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

  • E→Z isomerization of the hydrazone double bond (confirmed by <sup>1</sup>H NMR coupling constant changes: J<sub>H–N</sub> from 10.2 Hz → 4.7 Hz)

  • Demethoxylation at the 4-position of the phenyl ring, producing quinone methide intermediates

Biological Interaction Pathways

The compound participates in enzyme inhibition through Michaelis-Menten kinetics :

Target EnzymeInhibition TypeK<sub>i</sub> (μM)Mechanism
Cyclooxygenase-2Competitive18.4 ± 1.2Blocking arachidonic acid binding pocket
TyrosinaseMixed23.7 ± 2.1Chelating copper in active site

Scientific Research Applications

N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide Naphthalene carbohydrazide 2,4-Dimethoxyphenyl, 3-hydroxy ~380 (estimated) High lipophilicity; methoxy groups reduce hydrogen bonding potential .
N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide (INH-RA) Pyridine carbohydrazide 2,4-Dihydroxyphenyl 271.7 Extensive intra-/intermolecular H-bonding via hydroxyl groups; crystallizes in monoclinic C2/c space group.
N'-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide Naphthalene carbohydrazide 3,5-Dibromo-2,4-dihydroxyphenyl 472.1 Halogen substituents enhance molecular weight and potential halogen bonding.
N'-[(E)-1-(3-Methylthiophen-2-yl)methylidene]-1-hydroxynaphthalene-2-carbohydrazide Naphthalene carbohydrazide 3-Methylthiophene ~350 Thiophene introduces sulfur-based interactions; moderate polarity.

Key Observations :

  • Hydrogen Bonding : Hydroxyl substituents (e.g., in INH-RA) promote stable crystal packing via H-bond networks, whereas methoxy groups in the target compound prioritize hydrophobic interactions .
  • Halogen vs.
  • Aromatic Systems : Thiophene () and pyridine () cores alter electron distribution, affecting reactivity and π-stacking efficiency.
Crystallographic and Spectroscopic Data
  • Crystal Packing : Methoxy groups in the target compound likely reduce intermolecular H-bonding compared to INH-RA, which forms H-bonds via hydroxyl groups and carbonyl oxygen .
  • SHELX Refinement : Structures of related compounds (e.g., INH-RA) were solved using SHELXS-97/SHELXL-2014, with R-factors <5%, ensuring high precision in bond length/angle measurements .

Biological Activity

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and experimental findings.

Chemical Structure

The compound features a complex structure characterized by the following functional groups:

  • Hydrazone moiety : This is crucial for its biological activity.
  • Naphthalene ring : Known for its role in various biological interactions.
  • Dimethoxyphenyl group : This substitution may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with hydrazone moieties often exhibit antimicrobial properties. A study assessing a series of hydrazone derivatives found that several demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. For instance, compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against these pathogens .

CompoundMIC (µg/mL)Target Organism
A32Staphylococcus aureus
B64Escherichia coli
C128Pseudomonas aeruginosa

Anticancer Activity

The compound has also been evaluated for anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, an experiment reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), suggesting potent anticancer activity . The mechanism appears to involve the activation of caspases and modulation of key signaling pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. A study utilizing a carrageenan-induced paw edema model in rats showed a significant reduction in inflammation markers when treated with this compound. The results indicated a dose-dependent decrease in inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study on the hydrazone derivatives highlighted the superior antibacterial activity of compounds with similar structural features to this compound. These derivatives were tested against multiple bacterial strains and exhibited promising results .
  • Cytotoxicity Assessment : In cytotoxicity assays performed on normal cell lines (e.g., Vero cells), the compound showed minimal toxicity, indicating a favorable therapeutic index .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and inflammation pathways. Docking scores indicated strong binding affinities, supporting its potential as a lead compound for further development .

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